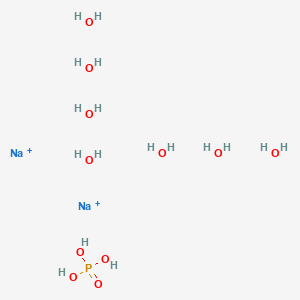
Disodium phosphoric acid heptahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium phosphoric acid heptahydrate, also known as disodium hydrogen phosphate heptahydrate, is an inorganic compound with the chemical formula Na₂HPO₄·7H₂O. It is one of several sodium phosphates and is known for its white crystalline appearance and water solubility. This compound is commonly used in various industrial and scientific applications due to its buffering and pH-adjusting properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium phosphoric acid heptahydrate can be synthesized by neutralizing phosphoric acid with sodium hydroxide. The reaction is as follows: [ \text{H₃PO₄ + 2 NaOH → Na₂HPO₄ + 2 H₂O} ] This reaction produces disodium hydrogen phosphate, which can then be crystallized to obtain the heptahydrate form by controlling the hydration level .
Industrial Production Methods: Industrially, this compound is produced in a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, which precipitates calcium sulfate: [ \text{CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄} ] In the second step, the resulting monosodium phosphate solution is partially neutralized with sodium hydroxide to form disodium hydrogen phosphate: [ \text{NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O} ] The heptahydrate form is then obtained by crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium phosphoric acid heptahydrate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form monosodium phosphate.
Hydrolysis: In aqueous solutions, it can hydrolyze to form phosphoric acid and sodium hydroxide.
Buffering: Acts as a buffer in solutions to maintain pH levels.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid or sulfuric acid.
Bases: Reacts with sodium hydroxide or potassium hydroxide.
Conditions: Typically, these reactions occur in aqueous solutions at room temperature.
Major Products:
Monosodium phosphate: Formed by partial neutralization.
Phosphoric acid: Formed by complete hydrolysis.
Wissenschaftliche Forschungsanwendungen
Disodium phosphoric acid heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in chemical reactions and analytical chemistry.
Biology: Employed in biological research to maintain pH in cell culture media and other biological solutions.
Medicine: Utilized as a saline laxative to clean the bowel before a colonoscopy.
Wirkmechanismus
The primary mechanism of action of disodium phosphoric acid heptahydrate is its ability to act as a buffering agent. It maintains the pH of solutions by neutralizing acids and bases. In biological systems, it helps regulate the pH of bodily fluids and cellular environments. In medicine, it works as an osmotic laxative by increasing the amount of solute in the intestinal lumen, creating an osmotic gradient that draws water into the lumen, thereby increasing fecal water content and promoting bowel movement .
Vergleich Mit ähnlichen Verbindungen
Disodium phosphoric acid heptahydrate is one of several sodium phosphates. Similar compounds include:
Monosodium phosphate (NaH₂PO₄): Used in similar applications but has different buffering capacities.
Trisodium phosphate (Na₃PO₄): More alkaline and used in heavy-duty cleaning agents.
Dipotassium phosphate (K₂HPO₄): Similar buffering properties but with potassium instead of sodium.
Diammonium phosphate ((NH₄)₂HPO₄): Used in fertilizers and fire retardants.
This compound is unique due to its specific hydration level and buffering capacity, making it suitable for applications requiring precise pH control .
Eigenschaften
Molekularformel |
H17Na2O11P+2 |
|---|---|
Molekulargewicht |
270.08 g/mol |
IUPAC-Name |
disodium;phosphoric acid;heptahydrate |
InChI |
InChI=1S/2Na.H3O4P.7H2O/c;;1-5(2,3)4;;;;;;;/h;;(H3,1,2,3,4);7*1H2/q2*+1;;;;;;;; |
InChI-Schlüssel |
PYLIXCKOHOHGKQ-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.O.OP(=O)(O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)
![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)
![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)
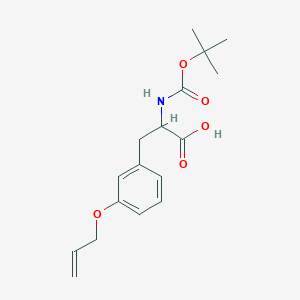
![[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium](/img/structure/B12515516.png)
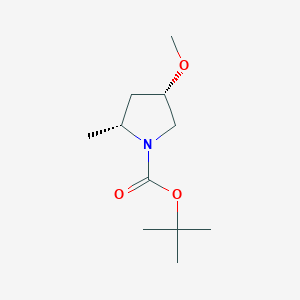

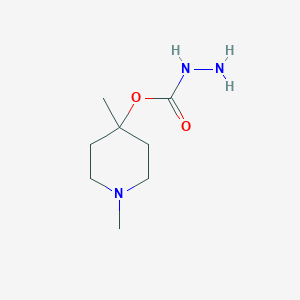
![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
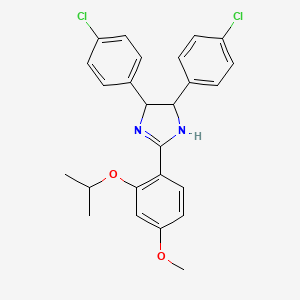
![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)
